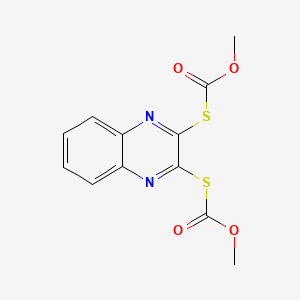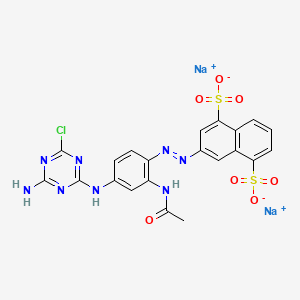
C.I. Reactive Yellow 3, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Yellow 3, disodium salt is a synthetic dye commonly used in various industries, including textiles, food, and pharmaceuticals. It is known for its vibrant yellow color and its ability to form strong covalent bonds with substrates, making it a popular choice for dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I. Reactive Yellow 3, disodium salt is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.
Applications De Recherche Scientifique
C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.
Mécanisme D'action
The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
C.I. Reactive Yellow 2: Another reactive dye with similar applications but different chemical structure and reactivity.
C.I. Reactive Yellow 4: Known for its slightly different shade and reactivity profile.
C.I. Reactive Yellow 5: Used in similar applications but with variations in dyeing properties and stability.
Uniqueness
C.I. Reactive Yellow 3, disodium salt is unique due to its specific chemical structure, which provides optimal reactivity and stability for various applications. Its ability to form strong covalent bonds with substrates makes it particularly effective in textile dyeing and other industrial processes.
Propriétés
Numéro CAS |
4988-30-1 |
|---|---|
Formule moléculaire |
C21H15ClN8Na2O7S2 |
Poids moléculaire |
637.0 g/mol |
Nom IUPAC |
disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
DIGXDNVEYLOEOT-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


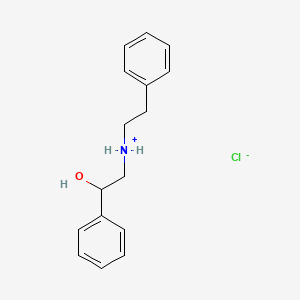

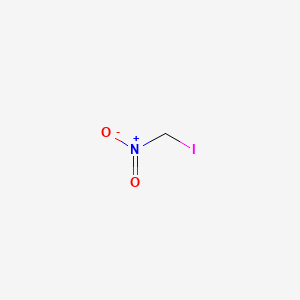
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
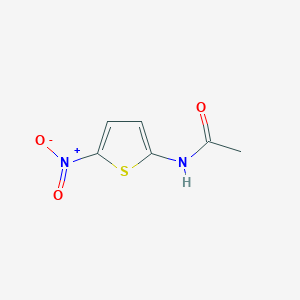
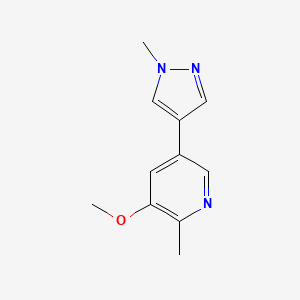
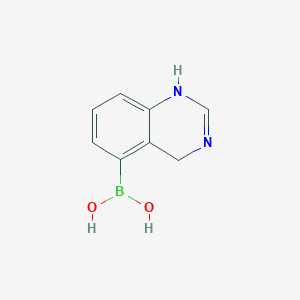
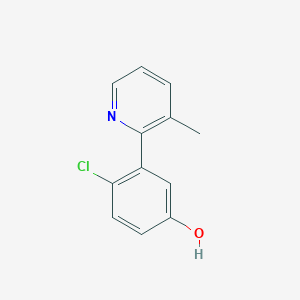
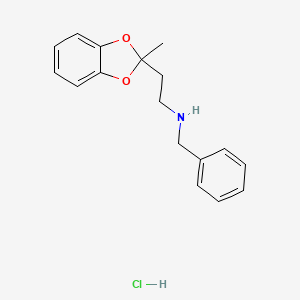
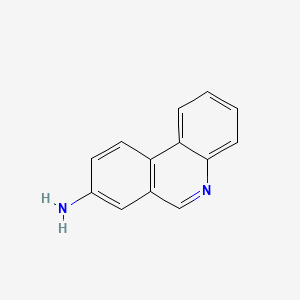
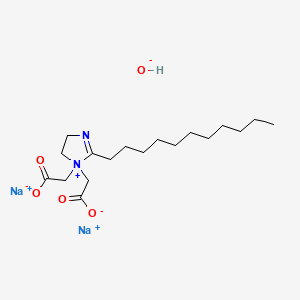
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)
